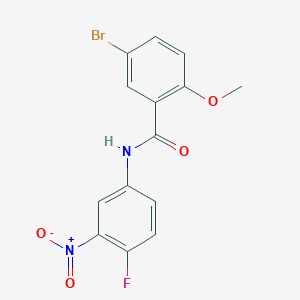![molecular formula C22H25ClN2O2 B6083570 3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPP or CPP-ACP and is a derivative of amorphous calcium phosphate (ACP). CPP-ACP has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a range of research applications.
作用机制
The mechanism of action of CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide is not fully understood, but it is thought to involve the formation of complexes between CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide and calcium ions in the saliva and oral fluids. These complexes are then thought to bind to the tooth surface, providing a reservoir of calcium and phosphate ions that can help to remineralize enamel and prevent tooth decay.
Biochemical and Physiological Effects:
CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide has been shown to have a variety of biochemical and physiological effects, including the ability to enhance the uptake and delivery of bioactive molecules, improve the remineralization of enamel, and inhibit the growth of oral bacteria. These effects make CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide a promising candidate for a range of research applications.
实验室实验的优点和局限性
One of the major advantages of CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide is its ability to enhance the delivery of bioactive molecules, making it a valuable tool for drug delivery and gene therapy. However, there are also some limitations to using CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide in lab experiments, including the need for specialized equipment and expertise, and the potential for variability in the results due to differences in the composition of oral fluids and saliva.
未来方向
There are many potential future directions for research on CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide, including further investigation of its mechanism of action, development of new synthesis methods and delivery systems, and exploration of its potential applications in areas such as tissue engineering and regenerative medicine. Additionally, there is a need for more research on the safety and toxicity of CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide, as well as its potential interactions with other drugs and molecules.
In conclusion, CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide is a promising compound with a range of potential applications in scientific research. Its ability to enhance the delivery of bioactive molecules and improve the remineralization of enamel make it a valuable tool for drug delivery and oral health research. Further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of research.
合成方法
CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of 3-(3-chlorophenyl)-N-(2-hydroxyethyl)propanamide with 2-(2-oxo-1-piperidinyl)acetic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学研究应用
CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide as a delivery vehicle for bioactive peptides and proteins. CPP-3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide has been shown to enhance the uptake and delivery of these molecules, making it a valuable tool for drug delivery and gene therapy.
属性
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(2-oxopiperidin-1-yl)ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c23-19-10-6-9-18(15-19)20(17-7-2-1-3-8-17)16-21(26)24-12-14-25-13-5-4-11-22(25)27/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILZSZLQLBVTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCNC(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![1'-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6083504.png)
![2-chloro-5-[4-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6083510.png)

![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)
![2-[(2-fluorobenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6083532.png)
![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6083541.png)

![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![7-(2-chlorophenyl)-5-methyl-6-[(4-methyl-1-piperazinyl)carbonyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6083577.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)